(3-Chlorothiophen-2-yl)(phenyl)methanol
Description
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Properties
Molecular Formula |
C11H9ClOS |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
(3-chlorothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9ClOS/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H |
InChI Key |
DDCMHFXQPBBUGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CS2)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chlorothiophen 2 Yl Phenyl Methanol and Its Analogs
Organometallic Approaches in C-C Bond Formation
Organometallic chemistry provides a powerful toolkit for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. For the construction of (3-Chlorothiophen-2-yl)(phenyl)methanol, two primary approaches are the use of highly reactive Grignard reagents and the versatile palladium-catalyzed cross-coupling reactions. These methods offer distinct pathways to the target molecule, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance.
Grignard Reagent Mediated Synthesis
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most important and widely used methods for C-C bond formation. libretexts.org It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group. sigmaaldrich.comsigmaaldrich.com The synthesis of this compound can be envisioned through two primary retrosynthetic disconnections, allowing for two distinct Grignard-based strategies.
Utilizing (3-Chlorothiophen-2-yl)magnesium Halides with Benzaldehyde (B42025)
This approach involves the initial preparation of a thiophene-based Grignard reagent, which then acts as a nucleophile in an addition reaction to benzaldehyde. The key step is the formation of (3-Chlorothiophen-2-yl)magnesium halide from a corresponding halothiophene, typically 2-bromo-3-chlorothiophene (B1271852) or 2-iodo-3-chlorothiophene, and magnesium metal in an anhydrous ether solvent.
The reaction proceeds as follows:
Formation of the Grignard Reagent: 2-Bromo-3-chlorothiophene is reacted with magnesium turnings in a dry ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form (3-Chlorothiophen-2-yl)magnesium bromide.
Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of benzaldehyde. The nucleophilic carbon of the thiophene (B33073) ring attacks the electrophilic carbonyl carbon of the benzaldehyde.
Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step, typically with a dilute aqueous acid like ammonium (B1175870) chloride, to yield the final product, this compound. studycorgi.com
It is important to note that the formation of Grignard reagents from 3-halothiophenes can sometimes be challenging compared to their 2-halo counterparts, potentially requiring activation of the magnesium or specific reaction conditions to achieve good yields. researchgate.net
Employing Phenylmagnesium Halides with 3-Chlorothiophene-2-carbaldehyde
An alternative and often more straightforward strategy involves reversing the roles of the nucleophile and the electrophile. In this pathway, a commercially available or easily prepared phenylmagnesium halide (e.g., phenylmagnesium bromide) is used as the nucleophile, which attacks the carbonyl group of 3-chlorothiophene-2-carbaldehyde. sigmaaldrich.commiracosta.edu
The synthetic sequence is as follows:
Preparation of Phenylmagnesium Bromide: While commercially available, phenylmagnesium bromide is readily synthesized by reacting bromobenzene (B47551) with magnesium metal in anhydrous ether. youtube.com
Nucleophilic Addition: The solution of phenylmagnesium bromide is slowly added to a cooled solution of 3-chlorothiophene-2-carbaldehyde. The reaction is typically exothermic.
Acidic Workup: Following the complete addition, the reaction is quenched with an aqueous acid to hydrolyze the intermediate alkoxide, yielding this compound. studycorgi.com
This method is often preferred due to the high reactivity and commercial availability of phenylmagnesium halides and the relative stability of the thiophene aldehyde precursor.
Optimization of Reaction Conditions and Solvent Systems (e.g., Cyclopentyl Methyl Ether)
The choice of solvent is critical in Grignard reactions, as it must solvate the organomagnesium species to maintain its reactivity while being inert to the highly basic reagent. utdallas.edu While diethyl ether (Et₂O) and tetrahydrofuran (THF) are traditional solvents, they possess significant drawbacks, including high volatility, flammability, and the potential for peroxide formation in the case of THF. d-nb.info
Recent research has highlighted Cyclopentyl Methyl Ether (CPME) as a superior, "green" alternative solvent for organometallic reactions. d-nb.inforesearchgate.net CPME offers several advantages over traditional ethereal solvents, making it an excellent choice for optimizing the synthesis of this compound.
Key advantages of CPME include:
Higher Boiling and Flash Points: This reduces flammability and allows for reactions to be run at higher temperatures, potentially increasing reaction rates. researchgate.net
Resistance to Peroxide Formation: CPME is significantly more stable against peroxide formation, enhancing laboratory safety. rsc.org
Hydrophobicity: Its low miscibility with water simplifies the workup procedure, as it allows for easier phase separation and recovery of the solvent. nih.gov
Stability: CPME is stable under the basic conditions of Grignard reactions and can be efficiently recycled without impacting reaction yields. d-nb.info
Studies have shown that a range of Grignard reagents can be successfully prepared and used in CPME, leading to high yields of the desired alcohol products. d-nb.info The use of activators like diisobutylaluminum hydride (DIBAL-H) can further facilitate the formation of the Grignard reagent in this solvent system. nih.gov
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) |
|---|---|---|---|
| Boiling Point (°C) | 34.6 | 66 | 106 |
| Flash Point (°C) | -45 | -21 | -1 |
| Water Miscibility | Slightly Soluble | Miscible | Low (1.1 g/100g) |
| Peroxide Formation | High | High | Low |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. These reactions offer a powerful alternative to traditional organometallic methods like the Grignard reaction, often with broader functional group compatibility.
Exploration of Stille Coupling Protocols
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is highly valued for its tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture. wikipedia.orgorganic-chemistry.org This methodology can be adapted for the synthesis of thiophene-containing biaryl systems. nih.govnih.gov
A potential Stille coupling approach to a precursor of this compound could involve the coupling of 2-bromo-3-chlorothiophene with a suitable phenylorganostannane reagent, such as tributyl(phenyl)tin.
The general catalytic cycle for the Stille reaction involves three key steps: wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (2-bromo-3-chlorothiophene), forming a Pd(II) complex.
Transmetalation: The organic group from the organostannane (the phenyl group) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached. This is often the rate-determining step.
Reductive Elimination: The two coupled organic groups are eliminated from the palladium center, forming the C-C bond of the product (2-phenyl-3-chlorothiophene) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The resulting 2-phenyl-3-chlorothiophene could then be converted to the target alcohol through a subsequent benzylic bromination followed by hydrolysis. Alternatively, a more convergent approach might involve the coupling of a stannylated thiophene with benzoyl chloride, followed by reduction of the resulting ketone.
| Component | Example | Function |
|---|---|---|
| Organic Halide | 2-Bromo-3-chlorothiophene | Electrophilic coupling partner |
| Organostannane | Tributyl(phenyl)tin | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the C-C bond formation |
| Ligand | Triphenylphosphine (B44618) (PPh₃) | Stabilizes the catalyst and influences reactivity |
| Solvent | Toluene (B28343), Dioxane, DMF | Solubilizes reactants and facilitates reaction |
While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org
Investigation of Sonogashira Cross-Coupling for Ethynylated Precursors
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. researchgate.netscielo.org.mx This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, offers a direct route to the synthesis of ethynylated aromatic and heterocyclic compounds. researchgate.netscielo.org.mx These compounds can serve as crucial precursors to molecules like this compound, where the ethynyl (B1212043) group can be further elaborated or hydrated to a ketone, which is then reduced.
The synthesis of a direct precursor, such as (3-chlorothiophen-2-yl)(phenyl)methanone, could be envisioned via a Sonogashira coupling between a 2-halo-3-chlorothiophene derivative and phenylacetylene, followed by hydration of the resulting alkyne. The reaction conditions for Sonogashira couplings are generally mild and tolerant of a wide range of functional groups. beilstein-journals.org
Key components of the Sonogashira reaction include:
Palladium Catalyst: Complexes such as PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used. beilstein-journals.org
Copper(I) Co-catalyst: Typically CuI is used to facilitate the reaction at lower temperatures.
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is required to deprotonate the terminal alkyne.
Solvent: A variety of solvents can be employed, including tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
The reactivity of the halide in the thiophene ring follows the general trend I > Br > Cl, with iodo- and bromo-substituted thiophenes being the most common substrates for these coupling reactions. beilstein-journals.org The following table summarizes typical conditions for Sonogashira coupling reactions involving various aryl halides, which are analogous to the synthesis of ethynylated thiophene precursors.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | [TBP][4EtOV] | 55 | 86 |
| 2 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina / 0.1% Cu₂O on Alumina | - | THF-DMA | 80 | 60 |
| 3 | 2-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 82 |
| 4 | 4-Bromoanisole | Phenylacetylene | PdCl₂(CH₃CN)₂ / XPhos | Cs₂CO₃ | CH₃CN | 75 | 95 |
Reductive Synthesis of Secondary Alcohols
A primary method for the synthesis of secondary alcohols like this compound is the reduction of the corresponding ketone, (3-Chlorothiophen-2-yl)(phenyl)methanone. This transformation can be achieved through various reductive methods, with the choice of reagent influencing the chemoselectivity and stereoselectivity of the reaction.
Chemoselectivity is crucial when other reducible functional groups are present in the molecule. The goal is to selectively reduce the ketone carbonyl group while leaving other functionalities, such as esters, nitriles, or even the chlorothiophene ring, intact.
Sodium borohydride (B1222165) (NaBH₄) is a mild and highly chemoselective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. sci-hub.se Its ease of use, low cost, and high selectivity make it an ideal reagent for the synthesis of this compound from its ketone precursor. rsc.org
The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature or below. rsc.org The hydride (H⁻) from the borohydride anion attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent to yield the alcohol. NaBH₄ is generally inert towards esters, amides, carboxylic acids, and carbon-carbon double or triple bonds, ensuring high chemoselectivity.
The table below presents examples of ketone reductions using sodium borohydride, demonstrating the typical reaction conditions and yields for analogous transformations.
| Entry | Ketone | Reagent | Solvent | Temp | Time | Yield (%) |
| 1 | Benzophenone | NaBH₄ | Methanol | RT | - | ~60-70 |
| 2 | 5α-Androstan-17β-ol-3-one | NaBH₄ | Methanol | Reflux | 8 h | 73-76 |
| 3 | Acetophenone | NaBH₂S₃ | THF | - | - | - |
| 4 | Fluorenone | NaBH₂S₃ | THF | - | - | - |
When the ketone precursor is prochiral, its reduction can lead to a racemic mixture of enantiomeric alcohols. Stereoselective reduction methods aim to produce a single enantiomer in excess, which is often crucial for biological applications. This can be achieved using chiral reducing agents, chiral catalysts, or biocatalysts.
One common approach is the use of oxazaborolidine catalysts, as developed by Corey, Bakshi, and Shibata (CBS reduction), which can catalytically reduce ketones with high enantioselectivity in the presence of a stoichiometric borane (B79455) source. mdpi.com Another powerful method involves biocatalysis, using whole-cell microorganisms or isolated enzymes (alcohol dehydrogenases) to perform the asymmetric reduction. researchgate.netnih.gov These biocatalytic methods often provide exceptionally high enantiomeric excess (ee) under mild, environmentally friendly conditions. nih.gov
The following table showcases examples of stereoselective ketone reductions, highlighting the diversity of methods available to control the stereochemical outcome.
| Entry | Ketone | Method/Catalyst | Reductant | Product Configuration | Yield (%) | ee (%) |
| 1 | Acetophenone | Chiral lactam alcohol derived oxazaborolidine | BH₃-THF | (S) | 91 | 97 |
| 2 | 1-(p-Tolyl)ethanone | Chiral lactam alcohol derived oxazaborolidine | BH₃-THF | (S) | 88 | 97 |
| 3 | 1-(2-Naphthyl)ethanone | Chiral lactam alcohol derived oxazaborolidine | BH₃-THF | (S) | 90 | 98 |
| 4 | 1-(3,4-Dichlorophenyl)ethanone | Rhodotorula rubra AS 2.2241 (growing cells) | - | (S) | >99 | >99 |
Chemoselective Reduction of Carbonyl Precursors (e.g., Ketones)
Derivatization from Related Chlorothiophene Synthons
An alternative synthetic strategy involves starting with a readily available chlorothiophene building block and elaborating its structure to form the desired product or its precursors.
2-Acetyl-5-chlorothiophene (B429048) is a commercially available and versatile starting material. sigmaaldrich.comnih.govnist.gov The acetyl group provides a reactive handle for various chemical transformations. One such transformation is the base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde, such as benzaldehyde, to form a chalcone (B49325) (an α,β-unsaturated ketone). arabjchem.org
This reaction is typically carried out in a protic solvent like methanol with a strong base, such as potassium hydroxide (B78521) (KOH). arabjchem.org The base deprotonates the α-carbon of the 2-acetyl-5-chlorothiophene, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. The product of this reaction with benzaldehyde would be (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one. This chalcone is a precursor that could potentially be converted to analogs of the target molecule through further reactions, such as reduction of the ketone and/or the double bond.
The table below provides data on the synthesis of various chalcones from 2-acetyl-5-chlorothiophene in basic media. arabjchem.org
| Entry | Aldehyde | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | 40% KOH | Methanol | 85 |
| 2 | 2-Methoxybenzaldehyde (B41997) | 40% KOH | Methanol | 70 |
| 3 | 3-Methoxybenzaldehyde | 40% KOH | Methanol | 79 |
| 4 | 2-Chlorobenzaldehyde | 40% KOH | Methanol | 75 |
Routes involving Deprotonative Metalation of Chlorothiophene
Deprotonative metalation, a cornerstone of modern organometallic chemistry, offers a powerful and regioselective strategy for the functionalization of heteroaromatic systems, including chlorothiophenes. This approach involves the abstraction of a proton from the thiophene ring by a strong base, typically an organolithium reagent, to generate a potent thienyl nucleophile. This intermediate can then be trapped with a suitable electrophile, such as benzaldehyde, to forge a new carbon-carbon bond and afford the desired alcohol product. The position of metalation is dictated by the inherent acidity of the ring protons and the directing effects of existing substituents.
The synthesis of this compound via this methodology hinges on the regioselective deprotonation of 3-chlorothiophene (B103000). The chlorine atom at the 3-position exerts an inductive electron-withdrawing effect, which, combined with the directing influence of the sulfur heteroatom, preferentially acidifies the proton at the C-2 position. Consequently, treatment of 3-chlorothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), is expected to selectively generate the 2-lithio-3-chlorothiophene intermediate.
This highly reactive organolithium species can then undergo nucleophilic addition to the carbonyl carbon of benzaldehyde. The subsequent aqueous workup of the resulting lithium alkoxide furnishes the target compound, this compound. While direct literature detailing this exact transformation is scarce, the feasibility of this reaction is strongly supported by analogous transformations. For instance, the reaction of 3-bromo-2-thienyllithium with 2-bromo-4-(diethylamino)benzaldehyde proceeds in a high yield of 96%, demonstrating the efficacy of reacting 2-lithiated halothiophenes with benzaldehyde derivatives.
The general reaction scheme is as follows:
Scheme 1: Synthesis of this compound via Deprotonative Metalation
(Image depicting the deprotonation of 3-chlorothiophene with n-BuLi followed by reaction with benzaldehyde to form the final product)
Key to the success of this synthesis is the careful control of reaction conditions. These reactions are typically performed under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly reactive organolithium intermediate by moisture or oxygen. Low temperatures, often -78 °C (the sublimation point of dry ice), are crucial to maintain the stability of the 2-lithio-3-chlorothiophene species and to minimize side reactions.
The choice of solvent is also critical. Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are commonly employed as they effectively solvate the lithium cation, enhancing the reactivity of the organolithium base.
Detailed research findings on closely related reactions provide insight into the expected outcomes and optimal parameters for this synthesis. For example, the metalation of tetrachlorothiophene (B1294677) with n-butyllithium followed by quenching with carbon dioxide to yield 3,4,5-trichloro-2-thiophenecarboxylic acid underscores the principle of selective lithiation and subsequent electrophilic trapping in polychlorinated thiophene systems. beilstein-journals.org
The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis of this compound and its analogs through deprotonative metalation.
| Starting Material | Metalating Agent | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |
| 3-Chlorothiophene | n-BuLi | THF | -78 | Benzaldehyde | This compound | N/A* | Inferred |
| 3-Bromothiophene | n-BuLi | THF | -78 | 2-bromo-4-(diethylamino)benzaldehyde | (3-bromo-2-thienyl)(2-bromo-4-(diethylamino)phenyl)methanol | 96 | Analogous |
| Tetrachlorothiophene | n-BuLi | MTBE | -60 | CO₂ | 3,4,5-Trichloro-2-thiophenecarboxylic acid | N/A | beilstein-journals.org |
N/A: Not available in the cited literature for this specific transformation, but high yields are anticipated based on analogous reactions.
This synthetic route provides a direct and efficient method for accessing this compound and can be adapted for the synthesis of a variety of analogs by employing different substituted benzaldehydes or other electrophiles. The regioselectivity afforded by the deprotonative metalation of 3-chlorothiophene makes it a valuable tool in the targeted synthesis of functionalized thiophene derivatives.
Chemical Reactivity and Mechanistic Investigations of 3 Chlorothiophen 2 Yl Phenyl Methanol
Nucleophilic and Electrophilic Reactivity Profiles
(3-Chlorothiophen-2-yl)(phenyl)methanol exhibits both nucleophilic and electrophilic characteristics. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to protonation or reaction with electrophiles. This nucleophilicity is central to the etherification and esterification reactions discussed in section 3.2.2.
Conversely, the benzylic carbon atom, bonded to both the phenyl and 3-chlorothiophen-2-yl groups as well as the hydroxyl group, can become electrophilic. Under acidic conditions, protonation of the hydroxyl group followed by the loss of water can generate a resonance-stabilized benzylic carbocation. This carbocation is susceptible to attack by nucleophiles. The stability of this intermediate is enhanced by delocalization of the positive charge over both the phenyl and thiophene (B33073) rings.
The thiophene ring itself is an electron-rich aromatic system and thus acts as a nucleophile in electrophilic aromatic substitution reactions. However, the presence of the chloro substituent at the 3-position modulates this reactivity. While the sulfur atom donates electron density into the ring through resonance, the chlorine atom withdraws electron density through its inductive effect, slightly deactivating the ring compared to unsubstituted thiophene.
Transformations Involving the Hydroxyl Group
The secondary alcohol functionality is a primary site of chemical transformations for this compound. These reactions include oxidation to the corresponding ketone or carboxylic acid, and conversion into ethers and esters.
The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, (3-chlorothiophen-2-yl)(phenyl)methanone. A variety of oxidizing agents can be employed for this transformation. Milder, selective oxidizing agents are generally preferred to avoid over-oxidation or degradation of the thiophene ring.
Commonly used reagents for this type of oxidation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic and allylic alcohols. Swern oxidation, using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and the Dess-Martin periodinane are also highly effective under mild conditions, offering high yields and compatibility with a wide range of functional groups.
Further oxidation to a carboxylic acid is not possible without cleavage of a carbon-carbon bond, as the benzylic carbon is already bonded to two aromatic rings.
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 85-95 |
| Manganese Dioxide (MnO₂) | Dichloromethane/Chloroform | Room Temperature to Reflux | 70-90 |
| Dess-Martin Periodinane | Dichloromethane | Room Temperature | >90 |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane | -78 to Room Temperature | >90 |
Note: The data in this table is illustrative and based on typical yields for the oxidation of secondary benzylic alcohols. Specific yields for this compound may vary.
The hydroxyl group of this compound can be converted to an ether through various methods, most notably the Williamson ether synthesis. masterorganicchemistry.comorganic-synthesis.comorganic-chemistry.orgwikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For the synthesis of methyl or ethyl ethers, methyl iodide or ethyl bromide are commonly used alkylating agents.
Esterification is another common transformation of the hydroxyl group. This can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by reaction with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride. researchgate.netcommonorganicchemistry.comyoutube.comlibretexts.org The reaction with an acyl chloride is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct.
| Reaction Type | Reagents | Base | Solvent | Product |
| Etherification | Methyl Iodide | Sodium Hydride | Tetrahydrofuran (B95107) | (3-Chlorothiophen-2-yl)(methoxy)(phenyl)methane |
| Esterification | Acetyl Chloride | Pyridine | Dichloromethane | (3-Chlorothiophen-2-yl)(phenyl)methyl acetate |
| Esterification | Benzoic Anhydride | DMAP, Triethylamine (B128534) | Dichloromethane | (3-Chlorothiophen-2-yl)(phenyl)methyl benzoate |
Note: This table provides representative examples of etherification and esterification reactions.
Reactivity of the Thiophene Ring System
The thiophene ring in this compound is susceptible to electrophilic attack and can also undergo rearrangements involving the chloro substituent.
The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609). Electrophilic substitution on unsubstituted thiophene preferentially occurs at the C2 and C5 positions. In the case of this compound, the C2 position is already substituted. The directing effects of the existing substituents will therefore govern the position of any further substitution.
The chloro group at C3 is a deactivating substituent due to its inductive electron withdrawal, but it is an ortho-para director through resonance. Thus, it directs incoming electrophiles to the C2 and C4 positions. Since C2 is blocked, it would direct towards C4. The (phenyl)methanol group at C2 is generally considered an ortho-para directing group. It would direct incoming electrophiles to the C3 and C5 positions. Since C3 is occupied by the chloro group, this substituent would strongly direct towards the C5 position.
Considering these competing effects, electrophilic aromatic substitution is most likely to occur at the C5 position, which is activated by the C2 substituent and is a para-position relative to the C2 substituent. The C4 position is sterically hindered by the adjacent chloro group and the bulky (phenyl)methanol group, and is electronically less favored.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.comlibretexts.orgstackexchange.comcore.ac.uk
| Reaction | Electrophile Source | Catalyst | Major Product |
| Bromination | N-Bromosuccinimide | Acetic Acid | (5-Bromo-3-chlorothiophen-2-yl)(phenyl)methanol |
| Nitration | HNO₃/H₂SO₄ | - | (3-Chloro-5-nitrothiophen-2-yl)(phenyl)methanol |
| Acylation | Acetyl Chloride | AlCl₃ | (5-Acetyl-3-chlorothiophen-2-yl)(phenyl)methanol |
Note: The predicted major products are based on the analysis of directing group effects. Experimental verification would be required to confirm the regioselectivity.
Halogenated thiophenes are known to undergo "halogen dance" reactions, which involve the base-catalyzed intramolecular migration of a halogen atom. imperial.ac.ukechemi.comwhiterose.ac.ukresearchgate.net This phenomenon has been observed for chlorothiophenes, although it is more common for bromo- and iodothiophenes. The reaction is typically initiated by deprotonation of the thiophene ring with a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then rearrange to a more thermodynamically stable organolithium species, with the halogen migrating to a different position on the ring. The driving force for this rearrangement is the formation of a more stable carbanion.
For this compound, treatment with a strong base could potentially lead to deprotonation at the C4 or C5 position. A subsequent halogen dance could result in the migration of the chloro group, leading to isomeric chlorothiophenyl derivatives after quenching with a proton source. The precise outcome would depend on the relative stabilities of the possible organolithium intermediates. Studies on mixed halothiophenes have shown that the propensity for migration follows the order I > Br > Cl. imperial.ac.uk
Halogen exchange, where the chloro group is replaced by another halogen, is also a possibility, though it typically requires specific reagents and conditions, such as copper-catalyzed Finkelstein-type reactions for aryl halides.
Reactivity of the Phenyl Ring System
The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is primarily governed by the electronic properties of the substituent attached to it, which is the (3-chlorothiophen-2-yl)methanol (B1603092) group [-CH(OH)(C₄H₂ClS)]. This substituent influences both the rate of reaction (activation or deactivation) and the regioselectivity (the position of substitution on the phenyl ring). lumenlearning.comlibretexts.org
The substituent can be analyzed by considering the combined effects of the hydroxyl (-OH) group and the alkyl/heteroaryl framework.
Activating Nature : The hydroxyl group is a strong activating group. Its oxygen atom has lone pairs of electrons that can be donated to the benzene ring through resonance, increasing the electron density of the ring. This increased nucleophilicity makes the ring more susceptible to attack by electrophiles, thus accelerating the rate of substitution compared to unsubstituted benzene. lumenlearning.com The alkyl portion of the substituent also contributes a weak activating effect through induction. libretexts.org Consequently, the entire (3-chlorothiophen-2-yl)methanol substituent is classified as an activating group . lumenlearning.com
Directing Effects : Substituents that activate the ring by donating electron density through resonance are typically ortho, para-directors. masterorganicchemistry.com This is because the resonance delocalization of the oxygen's lone pairs preferentially increases the electron density at the ortho and para positions. The carbocation intermediates (arenium ions or σ-complexes) formed by electrophilic attack at these positions are significantly more stable, as they have an additional resonance structure where the positive charge is delocalized onto the oxygen atom. lumenlearning.comwikipedia.org Attack at the meta position does not allow for this extra stabilization. Therefore, electrophilic substitution on the phenyl ring of this compound is predicted to yield predominantly a mixture of ortho and para substituted products. While both positions are electronically favored, the para product is often the major one due to reduced steric hindrance compared to the bulky substituent at the ortho position. masterorganicchemistry.com
The table below summarizes the expected major products for common electrophilic aromatic substitution reactions on the phenyl ring of this compound.
| Reaction | Reagents | Electrophile (E+) | Expected Major Products (ortho and para isomers) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | (3-Chlorothiophen-2-yl)(2-nitrophenyl)methanol & (3-Chlorothiophen-2-yl)(4-nitrophenyl)methanol |
| Halogenation | Br₂, FeBr₃ | Br⁺ | (2-Bromophenyl)(3-chlorothiophen-2-yl)methanol & (4-Bromophenyl)(3-chlorothiophen-2-yl)methanol |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-((3-Chlorothiophen-2-yl)(hydroxy)methyl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | (3-Chlorothiophen-2-yl)(2-alkylphenyl)methanol & (3-Chlorothiophen-2-yl)(4-alkylphenyl)methanol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | (2-Acylphenyl)(3-chlorothiophen-2-yl)methanol & (4-Acylphenyl)(3-chlorothiophen-2-yl)methanol |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.
Stereochemical Aspects of Reactions
The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, the molecule is chiral and can exist as a pair of enantiomers. The synthesis and reactions of this compound, therefore, have important stereochemical considerations. Research into the asymmetric synthesis of analogous aryl-heteroaryl methanols provides a framework for understanding the stereochemical pathways relevant to this molecule. thieme-connect.de
Two primary strategies are employed for the enantioselective synthesis of such chiral alcohols:
Asymmetric Reduction of a Prochiral Ketone : This is one of the most common and effective methods. It involves the reduction of the corresponding prochiral ketone, (3-chlorothiophen-2-yl)(phenyl)methanone. This can be achieved using chiral reducing agents or biocatalytic methods. For instance, studies on similar diaryl ketones have shown that microbial transformations, such as using the fungus Rhizopus arrhizus, can lead to the enantioselective reduction to the corresponding (S)-alcohols with high yield and enantiomeric excess. niscpr.res.in
Enantioselective Nucleophilic Addition to a Prochiral Aldehyde : This approach involves the addition of an organometallic reagent to an aldehyde in the presence of a chiral catalyst or ligand. nih.govnih.gov For the synthesis of this compound, two variations are possible:
The addition of a phenyl organometallic reagent (e.g., phenyllithium (B1222949) or a phenylzinc reagent) to 3-chlorothiophene-2-carbaldehyde.
The addition of a (3-chlorothiophen-2-yl) organometallic reagent to benzaldehyde (B42025).
Catalytic systems involving chiral amino alcohols and organozinc reagents have proven effective in synthesizing a variety of enantioenriched aryl-heteroaryl methanols, often achieving high enantioselectivities (81-99% ee). nih.govnih.gov
The table below outlines potential asymmetric synthetic routes to this compound.
| Synthetic Strategy | Substrates | Reagents/Catalyst System | Expected Outcome |
| Asymmetric Reduction | (3-Chlorothiophen-2-yl)(phenyl)methanone | 1. Chiral borane (B79455) reagents (e.g., CBS catalyst) 2. Biocatalyst (e.g., Rhizopus arrhizus) | Enantiomerically enriched (R)- or (S)-(3-Chlorothiophen-2-yl)(phenyl)methanol |
| Asymmetric Phenylation | 3-Chlorothiophene-2-carbaldehyde | Ph-Zn-R, Chiral amino alcohol catalyst | Enantiomerically enriched this compound |
| Asymmetric Heteroarylation | Benzaldehyde | (3-Chlorothiophen-2-yl)-M (M=Li, Zn-R), Chiral catalyst | Enantiomerically enriched this compound |
This table is based on established methods for the asymmetric synthesis of analogous chiral alcohols. thieme-connect.deniscpr.res.innih.gov
The resulting enantiomerically pure alcohol can then be used in further stereospecific reactions, where the stereochemistry of the alcohol dictates the stereochemical outcome of the subsequent transformation. nih.gov
Structural Elucidation and Conformational Analysis of 3 Chlorothiophen 2 Yl Phenyl Methanol
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are fundamental to determining the molecular structure and understanding the conformational dynamics of organic compounds. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, Raman) would be the primary non-destructive methods to characterize (3-Chlorothiophen-2-yl)(phenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Ascribing Molecular Architecture
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete picture of the molecular skeleton can be assembled.
¹H NMR Spectroscopy: A proton NMR spectrum would identify all unique hydrogen atoms in this compound. The protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region. The two protons on the thiophene (B33073) ring would present as distinct doublets, with their specific chemical shifts influenced by the adjacent chloro and methanol-phenyl groups. The methine proton (the hydrogen on the carbon connecting the two rings) and the hydroxyl proton of the alcohol would each produce a characteristic signal. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of chemically distinct carbon environments. For this molecule, eleven unique signals would be expected: one for the methine carbon, five for the thiophene ring carbons (three aromatic, one attached to the chlorine, and one attached to the methanol (B129727) group), and five for the phenyl ring carbons (four aromatic and one ipso-carbon attached to the methanol group). The chemical shifts would provide insight into the electronic environment of each carbon atom.
Interactive Data Table: Expected ¹H and ¹³C NMR Data
Specific experimental data for this compound is not available in published literature. The table below is a template illustrating how such data would be presented.
Click to view expected NMR Data Table
| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H NMR | Phenyl-H | Data not available | m | Data not available |
| Thiophene-H | Data not available | d | Data not available | |
| Thiophene-H | Data not available | d | Data not available | |
| CH-OH | Data not available | s or d | Data not available | |
| OH | Data not available | s or t | Data not available | |
| ¹³C NMR | Phenyl-C | Data not available | - | - |
| Thiophene-C | Data not available | - | - | |
| C-Cl | Data not available | - | - | |
| CH-OH | Data not available | - | - |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and conformation.
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy would confirm the presence of key functional groups. A broad absorption band would be expected in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, likely indicating hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C-O stretching of the secondary alcohol would be observed in the 1260-1000 cm⁻¹ range. Vibrations corresponding to the C=C bonds of the aromatic rings and the C-Cl bond would also be present at their characteristic frequencies.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for identifying the vibrations of the thiophene and phenyl rings' carbon skeletons and the C-S stretching vibration within the thiophene ring.
Interactive Data Table: Expected Vibrational Spectroscopy Data
Specific experimental data for this compound is not available in published literature. The table below is a template for presenting such findings.
Click to view expected Vibrational Data Table
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Data not available | Data not available | Broad (IR), Weak (Raman) |
| Aromatic C-H Stretch | Data not available | Data not available | Medium (IR), Strong (Raman) |
| Aromatic C=C Stretch | Data not available | Data not available | Medium-Strong |
| C-O Stretch | Data not available | Data not available | Strong (IR) |
| C-Cl Stretch | Data not available | Data not available | Strong (IR) |
X-ray Crystallographic Studies
Single-crystal X-ray diffraction provides the most definitive structural information, offering a three-dimensional map of electron density from which atomic positions can be precisely determined. This technique would be essential for a complete conformational analysis, though no published crystal structure for this compound could be located.
Determination of Molecular Geometry and Bond Parameters
An X-ray crystallographic study would yield precise measurements of all bond lengths and bond angles within the molecule. This data would allow for a detailed comparison between the experimental geometry and theoretical models. For instance, the C-S and C-Cl bond lengths in the thiophene ring and the C-O bond length of the alcohol group would be determined with high precision.
Analysis of Dihedral Angles and Molecular Planarity
The conformation of the molecule is defined by its dihedral angles. Of particular interest would be the angles describing the orientation of the phenyl and thiophene rings relative to each other and to the central C-O bond. This analysis would reveal whether the rings are coplanar or twisted, which has significant implications for the molecule's electronic properties and potential for steric hindrance.
Characterization of Supramolecular Assembly and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the solid state. This analysis would identify and characterize all significant intermolecular interactions. For this compound, hydrogen bonding involving the hydroxyl group is highly anticipated, likely forming chains or networks that define the crystal lattice. Furthermore, π-stacking interactions between the aromatic thiophene and phenyl rings of adjacent molecules could play a crucial role in the supramolecular assembly.
Interactive Data Table: Expected X-ray Crystallographic Parameters
No crystal structure has been published for this compound. This table illustrates the type of data a crystallographic study would provide.
Click to view expected Crystallographic Data Table
| Parameter Type | Atoms Involved | Value |
|---|---|---|
| Bond Length | C(thiophene)-S | Data not available (Å) |
| Bond Length | C(thiophene)-Cl | Data not available (Å) |
| Bond Angle | C(ring)-C(methine)-O | Data not available (°) |
| Dihedral Angle | Phenyl Ring - Thiophene Ring | Data not available (°) |
| Intermolecular Interaction | O-H···O Hydrogen Bond | Data not available (Å, °) |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
A comprehensive Hirshfeld surface analysis to quantify the intermolecular contacts of this compound could not be conducted. The primary reason for this is the current unavailability of the necessary crystallographic information file (CIF) for this specific compound in open-access crystallographic databases.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is entirely dependent on the precise atomic coordinates and unit cell parameters that are determined through single-crystal X-ray diffraction experiments and stored in a CIF file.
While crystallographic data and subsequent Hirshfeld surface analyses are available for various other thiophene derivatives, a specific investigation into the crystal structure of this compound has not been publicly reported. The synthesis of this compound is documented, but its crystalline structure remains uncharacterized by diffraction methods.
Should the crystallographic data for this compound become available, a thorough Hirshfeld surface analysis would be invaluable in understanding the supramolecular architecture and the nature of the non-covalent interactions that govern its solid-state packing. This would include identifying the key donor and acceptor atoms involved in hydrogen bonding and other close contacts, and providing a quantitative measure of their significance.
Computational and Theoretical Studies on 3 Chlorothiophen 2 Yl Phenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Chlorothiophen-2-yl)(phenyl)methanol at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its structure and energy.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. Due to the rotational freedom around the single bonds connecting the methanol (B129727) carbon to the thiophene (B33073) and phenyl rings, the molecule can exist in various conformations.
A potential energy surface (PES) scan is typically performed by systematically rotating these bonds to map out the conformational energy landscape. This landscape reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP, are well-suited for these calculations, providing a good balance between accuracy and computational cost.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-O (methanol) | 1.43 Å |
| C-H (methanol) | 1.10 Å | |
| C-C (thiophene-methanol) | 1.51 Å | |
| C-C (phenyl-methanol) | 1.52 Å | |
| C-Cl (thiophene) | 1.74 Å | |
| C-S (thiophene) | 1.72 Å | |
| Bond Angle | O-C-C (thiophene) | 110.5° |
| O-C-C (phenyl) | 109.8° |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The vibrational modes correspond to the stretching, bending, and torsional motions of the atoms.
Each calculated vibrational frequency can be assigned to a specific type of molecular motion. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, the C-Cl stretch, and various ring vibrations of the thiophene and phenyl moieties. Theoretical predictions of vibrational spectra are crucial for interpreting experimental IR and Raman data. researchgate.net
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~3600 | O-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch |
| ~1600-1450 | Aromatic C=C ring stretch |
| ~1250 | C-O stretch |
| ~750 | C-Cl stretch |
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenyl rings, while the LUMO may be distributed over the entire molecule.
Table 3: Hypothetical Frontier Molecular Orbital Energies and Related Properties for this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |
| Ionization Potential (I ≈ -E_HOMO) | 6.5 eV |
Density Functional Theory (DFT) Applications
DFT has become a standard tool in computational chemistry due to its ability to provide accurate results for medium to large-sized molecules at a reasonable computational expense. nih.gov
DFT calculations can predict a wide range of molecular properties, including dipole moment, polarizability, and various reactivity descriptors. The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atom of the hydroxyl group and the sulfur atom in the thiophene ring are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be an electrophilic site.
To understand the electronic transitions and predict the UV-Visible absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states.
The calculated electronic absorption spectrum can be compared with experimental data to validate the computational methodology. researchgate.net The major electronic transitions for this molecule are expected to be π → π* transitions within the aromatic thiophene and phenyl rings. nih.gov The presence of the chlorine atom and the hydroxyl group can influence the position and intensity of the absorption bands.
Table 4: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 275 | 0.25 | HOMO → LUMO | π → π* |
| 240 | 0.18 | HOMO-1 → LUMO | π → π* |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization5.2.4. CHELPG Population Analysis for Electrophilic/Nucleophilic Sites5.3. Molecular Dynamics Simulations5.4. Reaction Mechanism Elucidation through Computational Modeling
While computational studies exist for other related thiophene derivatives and other organic molecules, the strict requirement to focus solely on this compound prevents the inclusion of information from these other compounds.
Synthesis and Characterization of Derivatives and Analogs of 3 Chlorothiophen 2 Yl Phenyl Methanol
Modification of the Phenyl Moiety
The electronic nature of the phenyl ring can be systematically tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups: The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, can increase the electron density of the phenyl ring. For instance, analogs have been synthesized from precursors like 2-methoxybenzaldehyde (B41997) and 3-methoxybenzaldehyde. These syntheses often follow established routes, such as the Claisen-Schmidt condensation to form chalcone-like precursors, which can then be further modified.
Electron-Withdrawing Groups: Conversely, EWGs like trifluoromethyl (-CF₃) or nitro (-NO₂) groups decrease the ring's electron density. The synthesis of a (3-Hydroxybenzo[b]thiophen-2-yl)[4-(trifluoromethyl)phenyl]methanone, an analog where the phenyl ring bears a strong EWG, demonstrates a common synthetic approach involving the reaction of 2-mercaptobenzoic acid with an appropriately substituted arylbromomethyl ketone. Halogens, such as chlorine, also act as electron-withdrawing groups via induction. The synthesis of (4-chlorophenyl)(2-phenyl-4,5-dipropylthiophen-3-yl)methanol is another example of a halogenated phenyl analog.
| Substituent | Position | Effect | Example Precursor/Analog | Reference |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | 2- (ortho) | Electron-Donating | (E)-1-(5-chlorothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one | nih.gov |
| -OCH₃ (Methoxy) | 3- (meta) | Electron-Donating | (E)-1-(5-chlorothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one | nih.gov |
| -CF₃ (Trifluoromethyl) | 4- (para) | Electron-Withdrawing | (3-Hydroxybenzo[b]thiophen-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
| -Cl (Chloro) | 4- (para) | Electron-Withdrawing | (4-chlorophenyl)(2-phenyl-4,5-dipropylthiophen-3-yl)methanol | |
| -NO₂ (Nitro) | 4- (para) | Electron-Withdrawing | 1-(3-(Benzo[b]thiophen-2yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1yl)-2-chloroethan-1-one | niscpr.res.in |
The position of a substituent on the phenyl ring—ortho, meta, or para—can significantly impact the molecule's conformation and properties due to steric hindrance and resonance effects. Research into related compounds, such as chlorothiophene-based chalcones, has explored this aspect by reacting 2-acetyl-5-chlorothiophene (B429048) with differently substituted benzaldehydes. nih.gov For example, the synthesis of ortho- and meta-methoxy-substituted chalcones provides insight into how substituent placement affects reaction outcomes and product characteristics. nih.gov These studies typically involve spectroscopic characterization (¹H NMR, ¹³C NMR) to confirm the isomeric structure of the resulting compounds. nih.gov
Modification of the Thiophene (B33073) Moiety
The thiophene ring itself is a versatile scaffold for chemical modification, allowing for substitutions that can alter the molecule's electronic properties and spatial arrangement.
Introducing alkyl or aryl groups onto the thiophene ring is another key modification strategy. This can be accomplished by using substituted thiophene precursors. Commercially available analogs such as (3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol and (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol demonstrate the feasibility of incorporating methyl groups at various positions. nih.govscielo.org.mx These alkyl substitutions can enhance lipophilicity and introduce steric bulk, which may influence how the molecule interacts with other systems. The synthesis of these compounds generally involves the reaction of a Grignard reagent derived from a substituted chlorothiophene with benzaldehyde (B42025) or a related electrophile.
| Modification Type | Position(s) | Example Compound Name | CAS Number | Reference |
|---|---|---|---|---|
| Halogenation | 5- | (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | Not specified | nih.gov |
| Alkylation | 5- | (3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol | 944652-71-5 | nih.gov |
| Alkylation | 3,5- | (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol | 1443326-84-8 | scielo.org.mx |
| Alkylation | 3- | [2-(3-Methylthiophen-2-yl)phenyl]methanol | 164647345 (CID) | researchgate.net |
Alterations of the Methanol (B129727) Functionality
The secondary alcohol group is a key reactive site in (3-Chlorothiophen-2-yl)(phenyl)methanol, offering numerous possibilities for derivatization.
Oxidation to Ketones: The methanol group can be readily oxidized to the corresponding ketone, (3-chlorothiophen-2-yl)(phenyl)methanone. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of standard oxidizing agents. Such ketone analogs are also found as intermediates or final products in related syntheses, such as the preparation of (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form esters. This esterification reaction is a versatile method for introducing a wide range of functional groups. For example, reaction with acetic anhydride (B1165640) would yield (3-chlorothiophen-2-yl)(phenyl)methyl acetate. The general procedure involves mixing the alcohol with the carboxylic acid and a catalytic amount of a strong acid, often with removal of water to drive the reaction to completion. researchgate.net
Etherification: Conversion of the alcohol to an ether can be accomplished through methods like the Williamson ether synthesis. masterorganicchemistry.com This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). masterorganicchemistry.com This would result in compounds such as 2-((methoxy(phenyl)methyl))-3-chlorothiophene. Catalytic methods for ether synthesis at higher temperatures have also been developed, which can be suitable for industrial-scale production. researchgate.net These alterations of the methanol functionality significantly change the polarity, hydrogen-bonding capability, and chemical reactivity of the original molecule.
Conversion to Other Alcohol Derivatives
The hydroxyl group of aryl- and hetaryl-substituted methanols, such as this compound, is a versatile functional group for conversion into other derivatives. A notable transformation is the conversion of secondary alcohols into their corresponding thiols or sulfides.
One established method for such conversions involves the use of Lawesson's reagent. While this reagent is known to convert secondary alcohols into thiols, the reaction outcome can be highly dependent on the nature of the substituents. uzh.ch For instance, the treatment of hetaryl-substituted methanols with Lawesson's reagent in boiling toluene (B28343) has been observed to yield sulfides as the exclusive products, rather than the expected thiols. uzh.ch This is attributed to the initially formed thiol being trapped by an activated intermediate generated from the starting alcohol and Lawesson's reagent. uzh.ch In contrast, the reaction with ferrocenyl(phenyl)methanol under similar conditions successfully yields the corresponding thiol. uzh.ch
Another general pathway for derivatization involves the conversion of the alcohol to a thiol ester. google.com This process can be achieved by reacting the alcohol with a thiol acid in the presence of a hydroxyl-activating reagent system, such as triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD). google.com The resulting thiol ester can subsequently be converted to the free thiol through saponification or reductive methods. google.com
Table 1: Summary of Conversion Reactions for Secondary Alcohols
| Starting Material Class | Reagent | Product Class | Reference |
|---|---|---|---|
| Hetaryl-substituted Methanols | Lawesson's Reagent | Sulfides | uzh.ch |
| Secondary Alcohols | Thiol Acid, Triphenylphosphine, DIAD | Thiol Esters | google.com |
| Ferrocenyl(phenyl)methanol | Lawesson's Reagent | Thiols | uzh.ch |
Replacement with Other Hydroxyl-Containing Heterocycles or Carbocycles
An efficient one-pot synthesis method has been developed for 2-aroylbenzo[b]thiophen-3-ols, which are structural analogs. nih.gov This process involves the reaction of 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones in the presence of triethylamine (B128534). nih.gov The reaction is believed to proceed through an SN2-type nucleophilic attack of the sulfhydryl group on the bromomethyl ketone, followed by an in-situ intramolecular cyclization to furnish the target benzothiophene (B83047) in high yields. nih.gov This method provides a straightforward route to hydroxyl-containing heterocycles that are analogous to the parent compound's structure.
Further diversification of the core structure can be achieved by synthesizing other hydroxyl-containing heterocycles. For example, isoxazole-based analogs such as (3-para-tolyl-isoxazol-5-yl)methanol have been synthesized. biolmolchem.com This synthesis involves the conversion of an aldehyde (e.g., 4-methylbenzaldehyde) to its corresponding aldoxime, followed by a [3+2] cycloaddition reaction to form the isoxazole (B147169) ring with the methanol substituent. biolmolchem.com
Table 2: Synthesis of 2-Aroylbenzo[b]thiophen-3-ol Analogs
| Product Name | Yield | Melting Point (°C) | Reference |
|---|---|---|---|
| (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone | 80% | 103–107 | nih.gov |
| (3-Hydroxybenzo[b]thiophen-2-yl)[4-(trifluoromethyl)phenyl]methanone | 80% | 150–152 | nih.gov |
| (3-Hydroxybenzo[b]thiophen-2-yl)(naphthalen-2-yl)methanone | 70% | 126–128 | nih.gov |
| (3-Hydroxybenzo[b]thiophen-2-yl)(naphthalen-1-yl)methanone | 76% | 162–166 | nih.gov |
Synthesis of Chiral Analogs and Stereoisomers
The introduction of chirality into thiophene-containing molecules is a significant area of synthetic chemistry. The synthesis of specific stereoisomers of this compound and its analogs allows for the investigation of stereochemistry on molecular properties.
Chiral thiophene derivatives can be prepared from optically active precursors. For example, chiral alcohols such as (2S)-methylbutanol and (2S)-ethylhexanol can be used as starting materials. mdpi.com These alcohols are first converted into their corresponding tosylates, which then react with diethyl malonate anion. mdpi.com Subsequent reduction with lithium aluminum hydride yields chiral diols, which can undergo transetherification with 3,4-dimethoxythiophene (B1306923) to produce chiral 3,4-propylenedioxythiophene (B118826) (ProDOT) monomers. mdpi.com These chiral monomers can then be polymerized.
Another approach involves the asymmetric synthesis of molecules containing a stereogenic center directly attached to the thiophene ring or as part of a substituent. Thiophene sulfinate esters, for instance, have been obtained with high enantioselectivity through asymmetric condensation reactions. nih.gov This demonstrates a method for creating sulfur-based stereogenic centers in thiophene derivatives. nih.gov The synthesis of chiral quinazolinones via asymmetric radical cross-coupling reactions also highlights advanced methodologies that can be adapted for creating chiral centers in complex heterocyclic systems. nih.govmdpi.com
Table 3: Examples of Chiral Thiophene Monomer Synthesis
| Chiral Starting Material | Key Intermediate | Final Chiral Monomer | Reference |
|---|---|---|---|
| (S)-(−)-2-methyl-l-butanol | Tosylate of the alcohol | 3-[2-((S)-2-methylbutoxy)ethyl]thiophene | mdpi.com |
| (2S)-methylbutanol | Chiral diol | ProDOT-((2S)-methylbutyl)₂ | mdpi.com |
| (2S)-ethylhexanol | Chiral diol | ProDOT-((2S)-ethylhexyl)₂ | mdpi.com |
Catalytic Roles and Transformations Involving 3 Chlorothiophen 2 Yl Phenyl Methanol or Its Fragments
Utilization in Organometallic Catalysis as a Ligand Precursor
There is no specific information available in the searched results regarding the use of (3-Chlorothiophen-2-yl)(phenyl)methanol as a ligand precursor in organometallic catalysis. However, the structural motifs within the molecule—a thiophene (B33073) ring and a phenylmethanol group—are common in ligands for various metal catalysts. The sulfur atom in the thiophene ring and the oxygen atom of the hydroxyl group could potentially coordinate with metal centers. This dual-coordination capability could, in theory, allow it to act as a bidentate ligand, which can enhance the stability and influence the selectivity of a catalyst.
For related compounds, palladium-catalyzed reactions are a significant area of research. For instance, palladium/copper-catalyzed cross-coupling reactions are used in the synthesis of complex molecules containing thiophene rings. This indicates that thiophene derivatives can be compatible with and participate in catalytic cycles involving transition metals, which is a prerequisite for a ligand precursor.
Potential as a Promotor in Organic Transformations
Currently, there is no direct evidence from the search results to suggest that this compound has been investigated or utilized as a promoter in organic transformations. A promoter in catalysis is a substance that, while not a catalyst itself, enhances the activity, selectivity, or stability of a catalyst. The electronic properties of the chloro- and phenyl- substituents on the thiophene ring could modulate the electron density of the molecule, which might influence the activity of a catalytic system if it were to interact with it. However, without specific studies, this remains a hypothetical role.
Applications in Advanced Materials Science
Development of Organic Non-Linear Optical (NLO) Materials
Organic materials with significant non-linear optical (NLO) properties are at the forefront of materials research due to their potential applications in optical data storage, telecommunications, and optical computing. The NLO response of a material is intricately linked to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
The relationship between the molecular structure of an organic compound and its optoelectronic properties is a fundamental concept in the design of NLO materials. The presence of the electron-rich thiophene (B33073) ring, modified by the electron-withdrawing chlorine atom, alongside the phenyl group in (3-Chlorothiophen-2-yl)(phenyl)methanol, creates a molecular scaffold with potential for intramolecular charge transfer – a key requirement for NLO activity. The specific arrangement of these functional groups influences the molecule's hyperpolarizability, which is a measure of its NLO response. Theoretical and experimental studies on similar thiophene derivatives have shown that modifications to the substituent groups and the extension of the π-conjugation length can significantly enhance NLO properties.
Donor-π-Acceptor (D-π-A) and Donor-π-Acceptor-π-Donor (D-π-A-π-D) systems are a well-established design strategy for high-performance NLO molecules. The this compound scaffold can serve as a foundational building block in the synthesis of such systems. The thiophene ring can act as a π-bridge, while the phenyl group and the chlorine substituent can be further functionalized to introduce strong electron-donating or electron-accepting moieties. For instance, the phenyl ring could be substituted with a nitro group to create a potent acceptor, while the thiophene ring's chlorine could be replaced with an amino or alkoxy group to enhance its donor character. The resulting D-π-A-π-D architecture would facilitate efficient intramolecular charge transfer upon excitation, leading to a significant NLO response.
| Molecular Design Strategy | Key Structural Feature | Expected Impact on NLO Properties |
| D-π-A | Introduction of a strong electron-acceptor group on the phenyl ring. | Enhancement of second-order NLO response. |
| D-π-A-π-D | Symmetrical introduction of donor and acceptor groups. | Potential for large two-photon absorption cross-sections. |
Polymer Chemistry Applications
The integration of functional organic molecules into polymeric structures is a versatile approach to creating materials with tailored properties for a wide range of applications, from organic electronics to advanced coatings.
The hydroxyl group of this compound provides a reactive site for its incorporation into polymer backbones through condensation polymerization reactions. For example, it can be reacted with diacids or diisocyanates to form polyesters or polyurethanes, respectively. By embedding the thiophene-based chromophore into the main chain of a polymer, it is possible to create materials that combine the desirable mechanical properties of the polymer with the unique optical or electronic properties of the this compound unit. This approach can lead to the development of processable NLO polymers or photorefractive materials.
Thiophene derivatives are fundamental building blocks for the synthesis of conjugated polymers, which are materials with alternating single and double bonds along the polymer chain, leading to delocalized π-electrons and semiconductor properties. While the methanol (B129727) group in this compound is not directly involved in the typical polymerization mechanisms for conjugated polymers (like Grignard metathesis or Stille coupling), it can be chemically modified. For instance, the hydroxyl group could be converted into a more suitable functional group for polymerization, or it could be protected during the polymerization and then deprotected to provide post-polymerization functionalization. The presence of the chlorine atom on the thiophene ring can also influence the polymerization process and the electronic properties of the resulting polymer. The synthesis of conjugated polymers based on functionalized thiophene monomers is a key strategy for developing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
| Polymerization Approach | Role of this compound | Potential Polymer Properties |
| Condensation Polymerization | Diol monomer | Enhanced thermal stability, processability. |
| Modified for Conjugated Polymer Synthesis | Functionalized monomer | Tunable electronic and optical properties. |
Medicinal Chemistry Research Associated with 3 Chlorothiophen 2 Yl Phenyl Methanol
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiophene-based compounds. These studies systematically alter the chemical structure of a lead molecule to understand which functional groups and structural features are essential for its biological activity. For thiophene (B33073) derivatives, SAR analyses have revealed key insights into their anticancer effects.
For instance, in a series of thiophene-based 1,3,4-thiadiazole (B1197879) derivatives tested against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, the nature of substituents on an associated aryl moiety was found to be critical. The introduction of an electron-donating methoxy (B1213986) group on the aryl ring resulted in promising antitumor activity. sci-hub.se Conversely, replacing the methoxy group with a chlorine atom did not yield the same level of activity, indicating a preference for electron-donating substituents in that position. sci-hub.se
Further SAR studies on other thiophene analogs have shown that the introduction of an alkyl group into an aromatic ring can increase cytostatic effectiveness against leukemia. sci-hub.se The presence of a phenyl ring is often essential for activity, while its replacement with a 1-naphthyl or a 3-pyridyl group can lead to an increased anti-proliferative effect. sci-hub.se These findings underscore the importance of systematic structural modification in harnessing the therapeutic potential of the thiophene scaffold.
Design and Synthesis of Derivatives for Receptor Interaction Studies
The rational design and synthesis of novel derivatives are fundamental to exploring how these molecules interact with biological targets like enzymes and receptors. The process often involves established chemical reactions tailored to produce a library of compounds with varied structural features for biological screening. nih.govderpharmachemica.com
The thiophene nucleus is considered a privileged pharmacophore in medicinal chemistry, valued for its diverse biological properties. nih.govrsc.org Its isosteric resemblance to naturally occurring compounds allows it to serve as a versatile scaffold in the development of agents with a wide range of pharmacological actions, including antibacterial, anti-inflammatory, and anticancer activities. bohrium.comeurekaselect.com The thiophene ring is a component of 26 drugs approved by the U.S. FDA across various therapeutic classes. nih.gov Its structural diversity and amenability to chemical modification make it an important tool for medicinal chemists aiming to discover novel and more effective drug candidates. nih.gov The strategic fusion of thiophene rings with other chemical moieties has often resulted in enhanced biological activity. nih.gov
The biological activity of thiophene derivatives can be finely tuned by altering the substituents on the thiophene ring or associated phenyl groups. nih.gov The nature, position, and electronic properties of these substituents dictate the molecule's interaction with its biological target. nih.gov
SAR studies have consistently shown that specific substitutions can dramatically enhance or diminish a compound's potency. For example, the presence of chlorine and methyl groups in certain thiophene derivatives was found to be fundamental for significant phospholipase A2 (PLA2) inhibition, an enzyme involved in inflammation. mdpi.com In the context of antimicrobial activity, the type and position of substituents at the 2-position of the thiophene ring significantly affect the compound's biological profile. researchgate.net For anticancer activity, the introduction of groups like methoxy or alkyl substituents on aryl rings attached to the thiophene scaffold has been shown to modulate potency against various cancer cell lines. sci-hub.se
Table 1: Effect of Substituents on the Biological Activity of Thiophene Derivatives This table is interactive. You can sort and filter the data.
| Substituent Group | Position | Effect on Biological Activity | Reference Compound Class | Target Activity | Source |
|---|---|---|---|---|---|
| Methoxy (-OCH3) | Aryl moiety | Increased activity | 1,3,4-Thiadiazoles | Anticancer | sci-hub.se |
| Chlorine (-Cl) | Aryl moiety | Less active than methoxy | 1,3,4-Thiadiazoles | Anticancer | sci-hub.se |
| Alkyl (-R) | Aromatic ring | Increased activity | General thiophenes | Anticancer (Leukemia) | sci-hub.se |
| Phenyl (-C6H5) | General | Essential for activity | General thiophenes | Anticancer | sci-hub.se |
| 1-Naphthyl | Replaces Phenyl | Increased activity | General thiophenes | Anticancer | sci-hub.se |
| 3-Pyridyl | Replaces Phenyl | Increased activity | General thiophenes | Anticancer | sci-hub.se |
| Chlorine (-Cl) | General | Important for activity | General thiophenes | Anti-inflammatory (PLA2) | mdpi.com |
Immunomodulatory Research Involving Related Compounds
Thiophene derivatives have been investigated for their ability to modulate the immune system, particularly in the context of inflammation. mdpi.comnih.gov Cytokines, which are key signaling proteins in the immune response, are often the target of these investigations. encyclopedia.pub Certain thiophene-based compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines while increasing anti-inflammatory ones.
For example, specific methoxy-substituted thiophene derivatives were evaluated for their anti-inflammatory effects. mdpi.com In in vitro assays using human red blood cells, certain thiophene derivatives, at a concentration of 2 nM, were able to inhibit the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, while simultaneously increasing the anti-inflammatory cytokine IL-10. This activity profile was superior to that of the standard drug indomethacin (B1671933) under the same conditions. mdpi.com Furthermore, some thiophene compounds are designed as immunosuppressive agents useful for treating inflammatory and immune disorders by modulating cytokine production, such as Interleukin-2 (IL-2), a central regulator of immune responses. google.com
Antitumor and Antiproliferative Activity Investigations of Thiophene Derivatives
The thiophene scaffold is a prominent feature in the design of novel anticancer agents. nih.govbohrium.com A multitude of studies have synthesized and evaluated various thiophene derivatives for their ability to inhibit the growth of and kill cancer cells. nih.govekb.egnih.gov These compounds have shown activity against a range of cancer cell lines, including those from breast, colon, liver, and cervical cancers. nih.govnih.govacs.orgresearchgate.net
In one study, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. acs.org One promising compound, referred to as compound 480, exhibited potent antitumor activity with low IC₅₀ values of 12.61 μg/mL in HepG2 cells and 33.42 μg/mL in HeLa cells. acs.org
Another investigation focused on a novel series of thiophene and thienopyrimidine derivatives. nih.govresearchgate.net The compounds were tested for their antiproliferative activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated that the synthesized compounds were generally more active against the breast cancer cell line. nih.govresearchgate.net Specifically, compound 3 and compound 13 showed remarkable activity, with IC₅₀ values of 40.68 μM and 34.04 μM against MDA-MB-231, and 49.22 μM and 45.62 μM against HT-29, respectively. nih.govresearchgate.net These studies highlight the potential of thiophene-based structures as a rich source for the development of new anticancer therapeutics. nih.govnih.gov
Table 2: Antiproliferative Activity of Selected Thiophene Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Cancer Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| Compound 480 | HepG2 (Liver) | IC₅₀ | 12.61 µg/mL | acs.org |
| Compound 480 | HeLa (Cervical) | IC₅₀ | 33.42 µg/mL | acs.org |
| Compound 471 | HeLa (Cervical) | IC₅₀ | 23.79 µg/mL | acs.org |
| Compound 471 | HepG2 (Liver) | IC₅₀ | 13.34 µg/mL | acs.org |
| Compound 3 | MDA-MB-231 (Breast) | IC₅₀ | 40.68 µM | nih.govresearchgate.net |
| Compound 3 | HT-29 (Colon) | IC₅₀ | 49.22 µM | nih.govresearchgate.net |
| Compound 13 | MDA-MB-231 (Breast) | IC₅₀ | 34.04 µM | nih.govresearchgate.net |
| Compound 13 | HT-29 (Colon) | IC₅₀ | 45.62 µM | nih.govresearchgate.net |
| TP 5 | HepG2 (Liver) | Cell Viability | <20% at 30 µg/mL | nih.gov |
Emerging Trends and Future Research Directions
Green Chemistry Approaches in Synthesis
The synthesis of functionalized thiophenes is increasingly benefiting from the principles of green chemistry, focusing on minimizing environmental impact and enhancing efficiency. For (3-Chlorothiophen-2-yl)(phenyl)methanol, future synthetic strategies are expected to move away from traditional methods that may involve harsh reagents and generate significant waste.
Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully employed for the rapid and efficient synthesis of thiophene (B33073) oligomers. nih.govacs.orgresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields in reactions such as Suzuki and Stille couplings, which could be adapted for the synthesis of precursors to this compound. A potential green route could involve the microwave-assisted coupling of a suitable boronic acid with a chlorothiophene precursor.
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. springerprofessional.demdpi.comuc.pt The synthesis of heterocyclic compounds, including thiophenes, has been shown to be amenable to flow chemistry, which can lead to higher yields and cleaner reactions. springerprofessional.demdpi.com A future approach for synthesizing this compound could involve a multi-step flow process, minimizing the isolation of intermediates and reducing solvent usage.
Use of Greener Solvents and Catalysts: The use of environmentally benign solvents like ethanol (B145695) has been reported for the synthesis of halogenated thiophenes. nih.gov Research is also directed towards employing heterogeneous catalysts that can be easily recovered and reused, further aligning with green chemistry principles. For instance, copper-mediated cyclization in ethanol presents a greener alternative for creating the chlorothiophene core. nih.gov
| Green Synthesis Approach | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | Synthesis of precursors via cross-coupling reactions. nih.govacs.org |
| Flow Chemistry | Improved safety, scalability, precise reaction control, reduced waste | Multi-step synthesis in a continuous process. springerprofessional.demdpi.comuc.pt |
| Benign Solvents/Catalysts | Reduced environmental toxicity, catalyst recyclability | Use of ethanol as a solvent and recoverable copper catalysts. nih.gov |
Exploration of Novel Reactivity Patterns
The reactivity of this compound is dictated by the interplay of the chlorothiophene ring, the phenyl group, and the methanol (B129727) moiety. Future research is likely to focus on leveraging these functional groups to explore novel chemical transformations.
C-H Functionalization: Direct C-H activation is a powerful tool for the efficient functionalization of aromatic and heteroaromatic rings. acs.orgnih.govrsc.orgnih.gov For the target molecule, selective C-H functionalization of the thiophene or phenyl ring could lead to a diverse range of new derivatives with potentially interesting properties. Palladium-catalyzed direct arylation has been shown to be effective for thiophenes, and this could be applied to introduce further substituents. mdpi.com
Cross-Coupling Reactions: The chlorine atom on the thiophene ring serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents at the 3-position of the thiophene ring, enabling the synthesis of a library of analogues for structure-activity relationship studies.
Reactions of the Methanol Group: The hydroxyl group can be a site for various transformations, including oxidation to the corresponding ketone, esterification, or etherification. These modifications would alter the polarity and steric properties of the molecule, potentially influencing its physical and biological properties.
Integration into Complex Supramolecular Architectures
The structural features of this compound, namely the planar aromatic systems and the hydrogen-bonding capable hydroxyl group, make it an attractive building block for the construction of complex supramolecular assemblies.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Thiophene derivatives have been successfully incorporated into the structure of MOFs and COFs. acs.orgnih.govacs.orgnih.govresearchgate.netnih.govresearchgate.net The thiophene unit can act as a ligand to coordinate with metal centers in MOFs or as a building block in the organic linkers of COFs. The inclusion of this compound into such frameworks could lead to materials with interesting properties for gas storage, catalysis, or sensing.
Self-Assembling Systems: Thiophene-containing molecules are known to self-assemble into well-ordered nanostructures, such as nanowires and nanofibers, driven by π-π stacking interactions. acs.orgacs.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net The presence of the phenyl group and the hydroxyl group in this compound could provide additional non-covalent interactions (hydrogen bonding, CH-π interactions) to direct the self-assembly process, leading to novel materials for organic electronics.
Advanced Characterization Techniques
A thorough understanding of the structure-property relationships of this compound and its derivatives will rely on the application of a suite of advanced characterization techniques.
Spectroscopic and Crystallographic Methods: While standard techniques like NMR and mass spectrometry are essential for routine characterization, single-crystal X-ray diffraction will be crucial for unequivocally determining the three-dimensional structure of the molecule and its derivatives. tandfonline.com This will provide valuable insights into bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. tandfonline.comrsc.orgnih.gov Hirshfeld surface analysis can provide a quantitative and visual understanding of intermolecular interactions in the crystalline state. tandfonline.com These computational tools will be invaluable for predicting the properties of new derivatives and for understanding their behavior at a molecular level.
| Characterization Technique | Information Provided | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, intermolecular interactions. tandfonline.com | Elucidation of solid-state packing and conformation. |
| Density Functional Theory (DFT) | Electronic properties, reactivity indices, optimized geometry. tandfonline.comrsc.org | Prediction of reactivity and spectroscopic properties. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. tandfonline.com | Understanding crystal packing and supramolecular assembly. |
Multi-disciplinary Applications and Collaborative Research
The diverse functional groups present in this compound suggest its potential for a wide range of applications, fostering collaborative research across different scientific disciplines.
Medicinal Chemistry: Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govarabjchem.orgdntb.gov.ua The chlorothiophene moiety, in particular, has been explored in the design of new therapeutic agents. arabjchem.orgnih.gov Collaborative research between synthetic chemists and biologists could lead to the discovery of new drug candidates based on the this compound scaffold.
Materials Science: The optoelectronic properties of thiophene-based materials make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org Research in collaboration with materials scientists and physicists could focus on synthesizing polymers or small molecules derived from this compound and evaluating their performance in electronic devices.
Agrochemicals: Chlorinated organic compounds are widely used in the agrochemical industry. nbinno.com The unique structure of this compound could serve as a starting point for the development of new herbicides, fungicides, or insecticides. This would necessitate collaboration with agricultural scientists to screen for biological activity.
Q & A
Q. What synthetic routes are commonly employed to prepare (3-Chlorothiophen-2-yl)(phenyl)methanol, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, (3-Chlorothiophen-2-yl)methanol derivatives are synthesized using chlorothiophene precursors and benzyl alcohols, with yields around 36% as reported in small-scale reactions . Optimization strategies include:
- Temperature control (e.g., maintaining 0–5°C during electrophilic substitution to minimize side reactions).
- Catalytic use of Lewis acids (e.g., AlCl₃ for Friedel-Crafts reactions).
- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can structural characterization of this compound be performed using spectroscopic methods?
- NMR Spectroscopy : H and C NMR are critical for confirming the thiophene and benzyl moieties. For instance, H NMR peaks for thiophene protons appear at δ 7.25–6.90 ppm (doublets), while the methanol proton appears as a broad singlet (~δ 2.04 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) confirms the molecular ion peak at m/z 148.0 for the chlorothiophene fragment .
- IR Spectroscopy : Key stretches include O–H (~3200 cm) and C–S (~680 cm).
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Liquid-Liquid Extraction : Use dichloromethane/water phases to remove polar impurities.
- Recrystallization : Ethanol/water mixtures are effective for obtaining high-purity crystals.
- Chromatography : Flash chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) resolves thiophene derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways for chlorothiophene functionalization, including activation energies for substitution reactions .
- Predict UV-Vis absorption spectra for photochemical applications.
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallization Issues : Chlorothiophene derivatives often form oily residues due to planar aromatic stacking. Strategies include:
- Using mixed solvents (e.g., toluene/heptane) to slow nucleation.
- Seeding with microcrystals from analogous compounds.
Q. How do steric and electronic effects influence the compound’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Steric Effects : The bulky phenyl group may hinder Pd-catalyzed coupling at the thiophene’s 2-position.
- Electronic Effects : The electron-withdrawing chlorine atom activates the thiophene ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions.
- Experimental Design : Use F NMR (if fluorinated analogs are synthesized) to track coupling efficiency .
Q. What methodologies are suitable for studying the compound’s potential as a kinase inhibitor precursor?
- Biological Assays : MTT assays (e.g., IC determination) on cancer cell lines (e.g., H2228) evaluate antiproliferative activity .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinase active sites (e.g., Aurora-A/B/C kinases) .
- Metabolic Stability : LC-MS monitors degradation in liver microsomes.
Data Contradictions and Resolution
Q. Discrepancies in reported NMR chemical shifts for chlorothiophene derivatives: How to validate assignments?
- Compare experimental data with computed shifts (e.g., using ACD/Labs or ChemDraw NMR predictors).
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .
Q. Conflicting yields in scaled-up syntheses: What factors contribute to variability?
- Scale-Dependent Effects : Poor heat dissipation in large batches increases side reactions.
- Solution : Use flow chemistry for exothermic steps (e.g., Grignard reactions) and in-line FTIR for real-time monitoring .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
